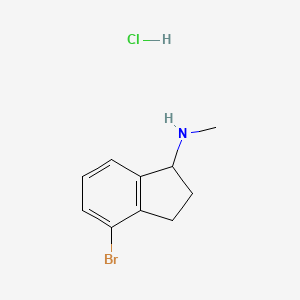

4-Bromo-N-méthyl-2,3-dihydro-1H-indén-1-amine ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

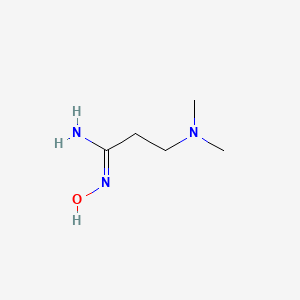

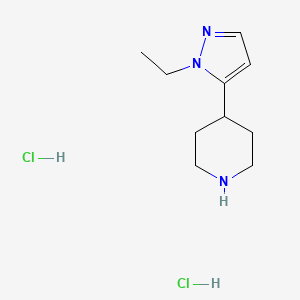

“4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H11BrClN . It is a derivative of indenamine, which is a class of organic compounds known for their interesting chemical properties .

Molecular Structure Analysis

The molecular structure of “4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride” consists of a bromine atom and a methylamine group attached to an indenamine core . The presence of these functional groups can significantly influence the chemical properties and reactivity of the compound.Applications De Recherche Scientifique

Activité Antivirale

Les dérivés de l'indole, y compris le chlorhydrate de 4-bromo-N-méthyl-2,3-dihydro-1H-indén-1-amine, se sont avérés prometteurs en tant qu'agents antiviraux. Par exemple :

- Xue et al. ont synthétisé des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué, le composé 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle montrant une activité inhibitrice contre le virus de la grippe A .

- Cihan-Üstündag et al. ont étudié les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide, qui ont présenté une activité antivirale puissante contre le virus Coxsackie B4 .

Étalon Interne en Chimie Analytique

La 4-bromo-N,N-diméthylaniline sert d'étalon interne pour la détermination de l'iode sous différentes formes :

- Elle permet de quantifier l'iode présent sous forme d'iodure (par exemple, dans les produits pharmaceutiques), d'iodate (comme on le trouve dans le sel de table iodé) et lié de manière covalente à des composés organiques (comme dans le lait et les légumes) .

Études d'Alignement Moléculaire pour l'Activité Anti-VIH

Les dérivés de l'indole ont été explorés comme agents anti-VIH potentiels. Bien que des études spécifiques sur le chlorhydrate de 4-bromo-N-méthyl-2,3-dihydro-1H-indén-1-amine soient limitées, des composés apparentés se sont montrés prometteurs. Par exemple :

- Kasralikar et al. ont rapporté une série de nouveaux dérivés xanthènone indolyle et oxochroményle et ont réalisé des études d'alignement moléculaire en tant qu'agents anti-VIH-1 .

Synthèse Hétérocyclique et Exploration du Pharmacophore

Les dérivés de l'indole, y compris notre composé d'intérêt, fournissent un échafaudage hétérocyclique précieux :

- Les chercheurs ont synthétisé divers échafaudages indoliques pour cribler différentes activités pharmacologiques .

- Le noyau indole est présent dans d'importantes molécules de médicaments synthétiques, telles que le diéthylamide de l'acide lysergique (LSD) et la strychnine .

Précurseur d'Hormone Végétale

L'acide indole-3-acétique, une hormone végétale, est produite par la dégradation du tryptophane dans les plantes supérieures. L'échafaudage indole joue un rôle crucial dans ce contexte .

Synthèse Régiosélective

Bien que ce ne soit pas directement lié au chlorhydrate de 4-bromo-N-méthyl-2,3-dihydro-1H-indén-1-amine, la synthèse régiosélective des dérivés de l'indole est un domaine de recherche actif. Par exemple :

- MDPI a rapporté la synthèse de la 4-bromo-3-formyl-N-phényl-5-propylthiophène-2-carboxamide, à partir du thiophène, en utilisant des lithiations directes successives et une réaction de bromation .

En résumé, les propriétés biologiques et chimiques diverses de ce composé en font un sujet fascinant pour une exploration plus approfondie dans le développement de médicaments, la chimie analytique et les études moléculaires. Les chercheurs continuent d'étudier son potentiel pour de nouvelles possibilités thérapeutiques . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser !

Mécanisme D'action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences the function of these targets . This interaction often results in changes in cellular processes, leading to the various biological activities mentioned above .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific biological activity being exerted .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound at the molecular and cellular level would be diverse .

Propriétés

IUPAC Name |

4-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-12-10-6-5-7-8(10)3-2-4-9(7)11;/h2-4,10,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEGEVHJIFKCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C1C=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)

![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)

![2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2560832.png)

![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560838.png)